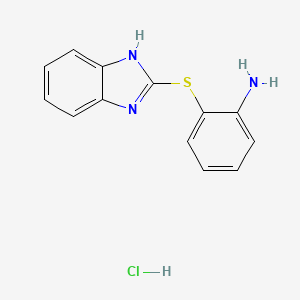

Chlorhydrate de 2-(1H-benzimidazol-2-ylthio)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride is a chemical compound with the molecular formula C13H12ClN3S and a molecular weight of 277.772 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which includes a benzimidazole ring and an aniline group connected via a sulfur atom.

Applications De Recherche Scientifique

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes

Méthodes De Préparation

The synthesis of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride involves several steps. One common synthetic route starts with the reaction of o-phenylenediamine with carbon disulfide to form 2-mercaptobenzimidazole. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield 2-(1H-benzimidazol-2-ylthio)aniline. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt .

Analyse Des Réactions Chimiques

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like tin(II) chloride for reduction, and nitrating agents like nitric acid for substitution . The major products formed depend on the specific reaction conditions and reagents used.

Mécanisme D'action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and aniline moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride include:

2-(1H-benzimidazol-2-ylthio)benzaldehyde: Similar structure but with an aldehyde group instead of an aniline group.

2-(1H-benzimidazol-2-ylthio)phenol: Similar structure but with a phenol group instead of an aniline group.

2-(1H-benzimidazol-2-ylthio)acetic acid: Similar structure but with an acetic acid group instead of an aniline group.

These compounds share the benzimidazole-thio linkage but differ in their functional groups, leading to variations in their chemical and biological properties.

Activité Biologique

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Biological Activity Overview

Research indicates that 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride exhibits significant antimicrobial , anticancer , and anthelmintic activities.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 8 µg/mL |

| Klebsiella pneumoniae | 4 µg/mL |

| Candida albicans | 32 µg/mL |

These results suggest that the compound possesses promising antibacterial properties, comparable to established antibiotics such as ciprofloxacin and ampicillin .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound across several cancer cell lines. For example, it has been tested against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 3.5 |

| A549 (lung cancer) | 4.0 |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Anthelmintic Activity

Recent investigations highlighted the anthelmintic properties of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride. It demonstrated significant efficacy against Trichinella spiralis, outperforming conventional treatments like albendazole in certain assays .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that derivatives with substituted thio groups exhibited enhanced activity compared to their unsubstituted counterparts .

- Anticancer Evaluation : Another research focused on the synthesis and biological evaluation of benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride, against multiple cancer cell lines. The findings revealed that compounds with the benzimidazole scaffold showed potent growth inhibition in vitro, warranting further investigation into their mechanisms .

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S.ClH/c14-9-5-1-4-8-12(9)17-13-15-10-6-2-3-7-11(10)16-13;/h1-8H,14H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUCHIOJLGVHCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NC3=CC=CC=C3N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583279 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69104-73-0 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.